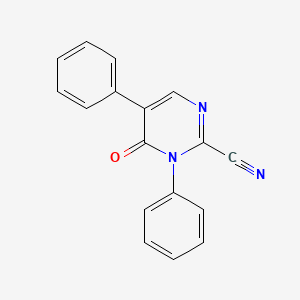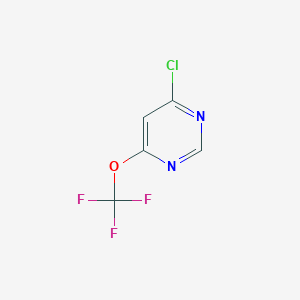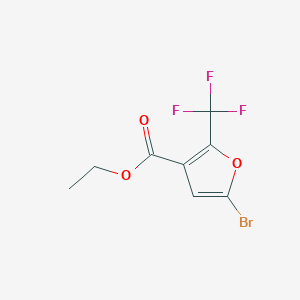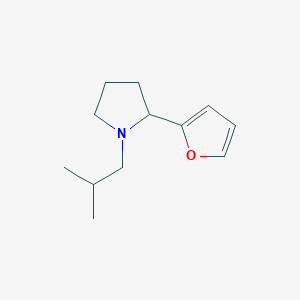
6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-3-(1-乙基吡咯烷-2-基)-2-甲基吡啶是一种属于吡啶衍生物类的化学化合物。该化合物以在吡啶环的第 6 位存在氯基团,在第 3 位存在乙基吡咯烷基团,以及在第 2 位存在甲基基团为特征。吡啶衍生物以其在药物化学、农用化学品和材料科学中的广泛应用而闻名。
准备方法
合成路线和反应条件
6-氯-3-(1-乙基吡咯烷-2-基)-2-甲基吡啶的合成可以通过各种合成路线实现。一种常见的方法包括在合适的反应条件下,使 6-氯-2-甲基吡啶与 1-乙基吡咯烷反应。反应通常需要使用如氢化钠或碳酸钾之类的碱来促进亲核取代反应。反应在如二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 之类的有机溶剂中于升高的温度下进行,以确保起始原料完全转化为所需产物。
工业生产方法
在工业环境中,6-氯-3-(1-乙基吡咯烷-2-基)-2-甲基吡啶的生产可能涉及使用连续流动反应器来提高工艺效率和可扩展性。连续流动反应器对反应参数(如温度、压力和停留时间)提供更好的控制,从而导致更高的最终产品收率和纯度。此外,使用自动化系统可以降低人为错误的风险,并提高生产过程的整体安全性。
化学反应分析
反应类型
6-氯-3-(1-乙基吡咯烷-2-基)-2-甲基吡啶可以发生各种类型的化学反应,包括:
氧化: 该化合物可以使用如高锰酸钾或三氧化铬之类的氧化剂氧化,以形成相应的吡啶 N-氧化物。
还原: 可以使用如氢化锂铝或硼氢化钠之类的还原剂进行还原反应,将化合物转化为其还原形式。
取代: 在合适的反应条件下,第 6 位的氯基团可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
常用试剂和条件
氧化: 水介质中的高锰酸钾或乙酸中的三氧化铬。
还原: 无水乙醚中的氢化锂铝或甲醇中的硼氢化钠。
取代: 在如 DMF 或 THF 之类的有机溶剂中,在如氢化钠或碳酸钾之类的碱存在下,胺、硫醇或醇盐。
形成的主要产物
氧化: 吡啶 N-氧化物。
还原: 化合物的还原形式,如胺或醇。
取代: 用各种官能团取代氯基团的取代吡啶衍生物。
科学研究应用
6-氯-3-(1-乙基吡咯烷-2-基)-2-甲基吡啶具有多种科学研究应用,包括:
化学: 用作合成更复杂有机分子的构建块,以及用作配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 由于其与特定生物靶标相互作用的能力,被探索为治疗各种疾病的潜在药物候选者。
工业: 用于开发具有特定性质的农用化学品、染料和材料。
作用机制
6-氯-3-(1-乙基吡咯烷-2-基)-2-甲基吡啶的作用机制涉及其与生物系统中的特定分子靶标相互作用。该化合物可以与酶、受体或其他蛋白质结合,调节其活性并导致各种生理效应。参与的具体分子靶标和途径取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
6-氯-2-甲基吡啶: 缺少乙基吡咯烷基团,使其在某些应用中不太复杂,并且可能活性较低。
3-(1-乙基吡咯烷-2-基)-2-甲基吡啶: 缺少氯基团,这可能会影响其反应性和生物活性。
6-氯-3-(1-甲基吡咯烷-2-基)-2-甲基吡啶: 包含一个甲基基团而不是乙基基团,这会影响其化学和生物性质。
独特性
6-氯-3-(1-乙基吡咯烷-2-基)-2-甲基吡啶由于同时存在氯基团和乙基吡咯烷基团而独一无二,这些基团赋予其特定的化学反应性和生物活性。这种官能团的组合使其成为各种科学研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC 名称 |
6-chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine |
InChI |
InChI=1S/C12H17ClN2/c1-3-15-8-4-5-11(15)10-6-7-12(13)14-9(10)2/h6-7,11H,3-5,8H2,1-2H3 |
InChI 键 |
RFAPHTMPGNUDSK-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=C(N=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11810984.png)

![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)





![tert-Butyl (2-oxo-[1,4'-bipiperidin]-3-yl)carbamate](/img/structure/B11811043.png)

![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)


